molecular formula C16H19BrN2O2S2 B5207053 2-(2,2-Dimethylthian-4-yl)-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide

2-(2,2-Dimethylthian-4-yl)-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide

Cat. No.: B5207053
M. Wt: 415.4 g/mol
InChI Key: KFERLNDNMLSABN-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylthian-4-yl)-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylthian-4-yl)-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Nitrophenyl Group: This step often involves nitration reactions where a phenyl group is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Dimethylthianyl Group: This can be done through alkylation reactions where a thianyl group is introduced using appropriate alkylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Controlled Temperature and Pressure: Ensuring the reactions occur at optimal temperatures and pressures to favor the desired product.

    Use of Catalysts: Employing catalysts to increase the reaction rate and efficiency.

    Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylthian-4-yl)-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄).

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and acetonitrile.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

2-(2,2-Dimethylthian-4-yl)-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylthian-4-yl)-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with various biomolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Dimethylthian-4-yl)-4-phenyl-1,3-thiazole: Lacks the nitro group, which may result in different chemical and biological properties.

    4-(4-Nitrophenyl)-1,3-thiazole: Lacks the dimethylthianyl group, affecting its overall reactivity and applications.

    2-(2,2-Dimethylthian-4-yl)-1,3-thiazole:

Uniqueness

The presence of both the nitrophenyl and dimethylthianyl groups in 2-(2,2-Dimethylthian-4-yl)-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide makes it unique

Properties

IUPAC Name

2-(2,2-dimethylthian-4-yl)-4-(4-nitrophenyl)-1,3-thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2.BrH/c1-16(2)9-12(7-8-22-16)15-17-14(10-21-15)11-3-5-13(6-4-11)18(19)20;/h3-6,10,12H,7-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFERLNDNMLSABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCS1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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